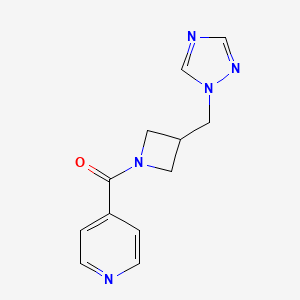
(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(pyridin-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a 1,2,4-triazole ring, an azetidine ring, and a pyridine ring. The 1,2,4-triazole ring is a five-membered ring with three nitrogen atoms and two carbon atoms . Azetidine is a saturated four-membered ring with one nitrogen atom and three carbon atoms. Pyridine is a six-membered ring with one nitrogen atom and five carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these rings and the bonds between them. Unfortunately, without specific information or an X-ray crystallography study, it’s difficult to provide an accurate analysis .Aplicaciones Científicas De Investigación
Cycloaddition Reactions and Novel Compound Synthesis
- The carbonyl group in certain compounds plays a crucial role in intermolecular 1,3-cycloaddition reactions with activated olefins, leading to the formation of triazoline adducts and subsequent novel compounds. This process highlights the significance of carbonyl azides in synthesizing heteroaryl methanones through unusual cycloaddition reactions (Zanirato, 2002).
Generation of Nonstabilized Azomethine Ylides
- Heating α-amino acids with carbonyl compounds generates nonstabilized azomethine ylides, which are captured by dipolarophiles producing various cyclic compounds. This method involves intermediary 5-oxazolidinones and provides synthetic equivalents for methaniminium methylide, indicating a pathway for synthesizing diverse cyclic structures (Tsuge et al., 1987).
Development of P2X7 Antagonists
- A dipolar cycloaddition reaction facilitated the discovery and preclinical profiling of novel P2X7 antagonists. This process enabled the synthesis of compounds with a challenging chiral center, demonstrating potential therapeutic applications in mood disorders (Chrovian et al., 2018).
Corrosion Inhibition Studies
- Triazole derivatives, including compounds structurally related to the query compound, have been investigated as corrosion inhibitors for mild steel in acidic media. These studies provide insights into the interaction between triazole derivatives and metal surfaces, highlighting the potential for developing more efficient corrosion inhibitors (Ma et al., 2017).
Synthesis and Activity of Triazole Scaffolds
- Triazole scaffolds, similar to the query compound, are significant in medicinal chemistry due to their biological activities. Research into synthesizing trans N-substituted pyrrolidine derivatives bearing 1,2,4-triazole rings reveals the importance of these scaffolds in developing clinical drugs with various therapeutic applications (Prasad et al., 2021).
Propiedades
IUPAC Name |
pyridin-4-yl-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O/c18-12(11-1-3-13-4-2-11)16-5-10(6-16)7-17-9-14-8-15-17/h1-4,8-10H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPQLULIKKAZDMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=NC=C2)CN3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carbonyl}pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(4-Chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde](/img/structure/B2783732.png)
![(1R,5S)-8-(pyridin-2-ylmethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2783735.png)
![5-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2783737.png)

amino]thiophene-2-carboxylate](/img/structure/B2783741.png)
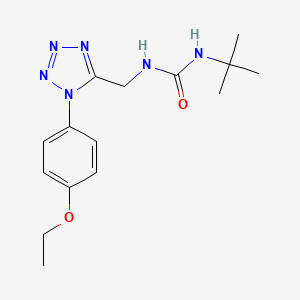
![6-(2-Methoxyphenyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2783744.png)
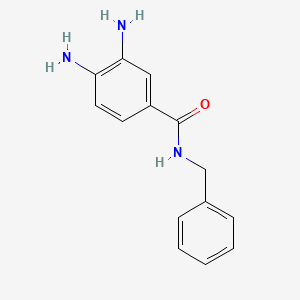
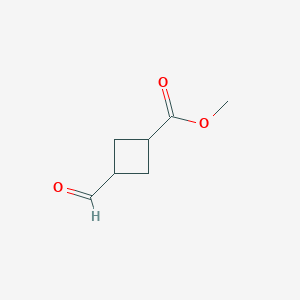
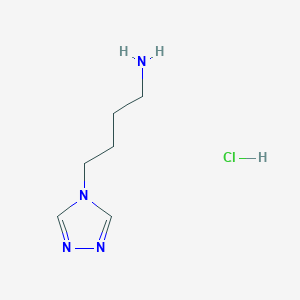
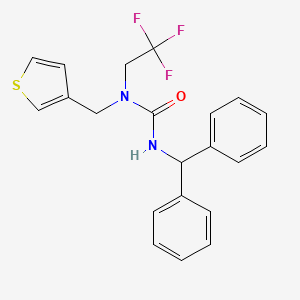
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)oxalamide](/img/structure/B2783753.png)
![4-[2-(2-Methoxyphenyl)acetyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one](/img/structure/B2783754.png)
![3-(1H-1,2,3,4-tetraazol-5-yl)pyrazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2783755.png)